Cas no 2172087-90-8 (1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

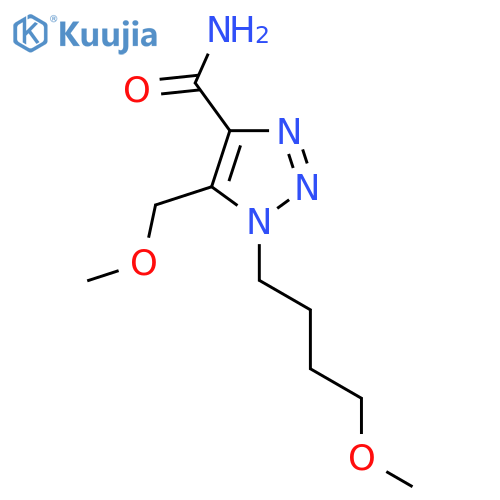

2172087-90-8 structure

商品名:1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

- EN300-1593760

- 2172087-90-8

-

- インチ: 1S/C10H18N4O3/c1-16-6-4-3-5-14-8(7-17-2)9(10(11)15)12-13-14/h3-7H2,1-2H3,(H2,11,15)

- InChIKey: GHAWKUJXWKFROR-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCCN1C(COC)=C(C(N)=O)N=N1

計算された属性

- せいみつぶんしりょう: 242.13789045g/mol

- どういたいしつりょう: 242.13789045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 92.3Ų

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593760-1.0g |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1593760-10.0g |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 10g |

$5897.0 | 2023-06-04 | ||

| Enamine | EN300-1593760-1000mg |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 1000mg |

$1371.0 | 2023-09-23 | ||

| Enamine | EN300-1593760-50mg |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 50mg |

$1152.0 | 2023-09-23 | ||

| Enamine | EN300-1593760-0.1g |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 0.1g |

$1207.0 | 2023-06-04 | ||

| Enamine | EN300-1593760-0.5g |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 0.5g |

$1316.0 | 2023-06-04 | ||

| Enamine | EN300-1593760-2.5g |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 2.5g |

$2688.0 | 2023-06-04 | ||

| Enamine | EN300-1593760-500mg |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 500mg |

$1316.0 | 2023-09-23 | ||

| Enamine | EN300-1593760-250mg |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 250mg |

$1262.0 | 2023-09-23 | ||

| Enamine | EN300-1593760-2500mg |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide |

2172087-90-8 | 2500mg |

$2688.0 | 2023-09-23 |

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

2172087-90-8 (1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量